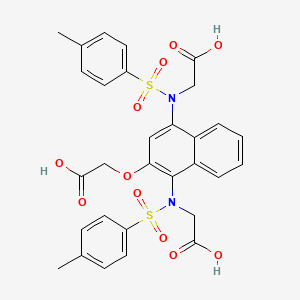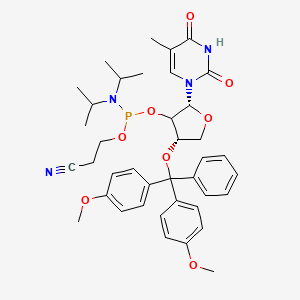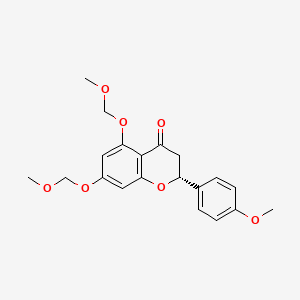
Clenhexyl (hydrochloride)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Clenhexyl (hydrochloride) is a chemical compound known for its role as a urinary metabolite. It is primarily utilized in doping control screening programs to quantitatively screen for the presence of certain substances in urine . The compound has a molecular formula of C₁₄H₂₁Cl₃N₂O and a molecular weight of 339.69 g/mol .
Métodos De Preparación
The synthesis of Clenhexyl (hydrochloride) involves several steps, typically starting with the preparation of the base compound, ClenhexylThe specific synthetic routes and reaction conditions are not widely documented in public literature, but the process generally involves standard organic synthesis techniques such as nucleophilic substitution and acid-base reactions .
Industrial production methods for Clenhexyl (hydrochloride) are likely to involve large-scale chemical synthesis processes, ensuring high purity and consistency of the final product. These methods would include rigorous quality control measures to meet the standards required for its use in scientific research and doping control .
Análisis De Reacciones Químicas
Clenhexyl (hydrochloride) can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, often using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents such as halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce dehydroxylated compounds .
Aplicaciones Científicas De Investigación
Clenhexyl (hydrochloride) has several applications in scientific research:
Chemistry: It is used as a reference standard in analytical chemistry, particularly in the development and validation of methods for doping control.
Biology: The compound is studied for its metabolic pathways and interactions within biological systems.
Medicine: Research into its pharmacokinetics and pharmacodynamics helps in understanding its potential therapeutic uses and side effects.
Industry: Clenhexyl (hydrochloride) is used in the development of new analytical techniques and instruments for detecting and quantifying substances in various matrices
Mecanismo De Acción
The mechanism of action of Clenhexyl (hydrochloride) involves its role as a metabolite in the body. It interacts with specific enzymes and receptors, influencing metabolic pathways and the excretion of certain substances. The exact molecular targets and pathways involved are still under investigation, but it is known to play a crucial role in the metabolism and detection of doping agents .
Comparación Con Compuestos Similares
Clenhexyl (hydrochloride) can be compared with other similar compounds used in doping control and metabolic studies. Some of these compounds include:
Chlorhexidine: A broad-spectrum antimicrobial used in healthcare settings.
Dicyclomine: An antimuscarinic agent used to treat gastrointestinal disorders.
What sets Clenhexyl (hydrochloride) apart is its specific application in doping control screening programs, where it serves as a reliable marker for the presence of certain substances in urine .
Propiedades
Fórmula molecular |
C14H21Cl3N2O |
|---|---|
Peso molecular |
339.7 g/mol |
Nombre IUPAC |
1-(4-amino-3,5-dichlorophenyl)-2-(cyclohexylamino)ethanol;hydrochloride |
InChI |
InChI=1S/C14H20Cl2N2O.ClH/c15-11-6-9(7-12(16)14(11)17)13(19)8-18-10-4-2-1-3-5-10;/h6-7,10,13,18-19H,1-5,8,17H2;1H |
Clave InChI |
NIEFTTTUMIPUES-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)NCC(C2=CC(=C(C(=C2)Cl)N)Cl)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![1-[(2R,3S,5S)-4-hydroxy-5-(iodomethyl)-3-(2-methoxyethoxy)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12386582.png)




![(1R,3R)-1,4,5,6,7,7-hexachlorobicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid](/img/structure/B12386629.png)

